molecular formula C19H29NO7 B1244250 But-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

But-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

Cat. No.: B1244250
M. Wt: 383.4 g/mol
InChI Key: VHYHYBWPDPBYTJ-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

But-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol is a selective beta-1 adrenergic receptor blocker commonly used in the treatment of cardiovascular conditions such as hypertension, angina pectoris, and heart failure. It is also used to reduce mortality following myocardial infarction. This compound is the fumarate salt form of metoprolol, which enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of metoprolol involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to yield metoprolol. The fumarate salt is formed by reacting metoprolol with fumaric acid.

Industrial Production Methods: Industrial production of metoprolol fumarate typically follows the same synthetic route but on a larger scale. The process involves strict control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The final product is purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: But-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol undergoes several types of chemical reactions, including:

    Oxidation: Metoprolol can be oxidized to form various metabolites, primarily through the action of cytochrome P450 enzymes.

    Reduction: Although less common, reduction reactions can occur under specific conditions.

    Substitution: Metoprolol can undergo nucleophilic substitution reactions, particularly at the ether linkage.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.

Major Products:

Scientific Research Applications

But-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of beta-blocker synthesis and metabolism.

    Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Extensively studied for its therapeutic effects in cardiovascular diseases, including its role in reducing mortality and morbidity in heart failure and post-myocardial infarction patients.

    Industry: Utilized in the development of extended-release formulations and combination therapies

Mechanism of Action

But-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This inhibition reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate, cardiac output, and blood pressure. The primary molecular targets are the beta-1 adrenergic receptors, and the pathways involved include the cyclic adenosine monophosphate (cAMP) signaling pathway .

Comparison with Similar Compounds

    Atenolol: Another selective beta-1 blocker with similar therapeutic uses but different pharmacokinetic properties.

    Bisoprolol: Known for its high selectivity for beta-1 receptors and longer half-life compared to metoprolol.

    Carvedilol: A non-selective beta-blocker with additional alpha-blocking activity, used in heart failure management.

Uniqueness: But-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol is unique in its balance of selectivity and pharmacokinetic profile, making it suitable for both acute and chronic management of cardiovascular conditions. Its fumarate salt form enhances its solubility and stability, providing an advantage in formulation development .

Properties

Molecular Formula

C19H29NO7

Molecular Weight

383.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C15H25NO3.C4H4O4/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h4-7,12,14,16-17H,8-11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

VHYHYBWPDPBYTJ-WLHGVMLRSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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